PP2A Inhibitory Potency and Selectivity Profile of Cytostatin vs. Fostriecin
Cytostatin inhibits the catalytic subunit of PP2A (PP2Ac) with an IC50 of 29 nM, demonstrating high selectivity over related phosphatases. A direct side-by-side comparison with fostriecin in the same assay system reveals that while fostriecin is more potent against PP2Ac (IC50 = 3.2 nM), cytostatin exhibits a distinct selectivity profile, showing no inhibition of PP1 even at high concentrations, whereas fostriecin weakly inhibits PP1 (IC50 = 131 µM) [1]. The selectivity window for cytostatin (PP2A vs. PP1) is reported to be >10^3 [2].
| Evidence Dimension | PP2A Catalytic Subunit Inhibition (IC50) and PP1 Selectivity |
|---|---|
| Target Compound Data | PP2A IC50 = 29 nM; No effect on PP1 at >100 µg/mL |
| Comparator Or Baseline | Fostriecin: PP2A IC50 = 3.2 nM; PP1 IC50 = 131 µM |
| Quantified Difference | Fostriecin is ~9-fold more potent against PP2A, but cytostatin shows >1000-fold selectivity over PP1 compared to ~40,000-fold for fostriecin (though absolute selectivity differs). |
| Conditions | In vitro phosphatase assay using recombinant PP2Ac and p-nitrophenyl phosphate as substrate |
Why This Matters
This quantitative selectivity profile is critical for researchers requiring PP2A-specific inhibition without confounding off-target effects on PP1-dependent pathways.
- [1] Walsh, A. H., et al. (1997). Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A. FEBS Letters, 416(3), 230-234. DOI: 10.1016/S0014-5793(97)01210-6 View Source
- [2] Swingle, M. R., et al. (2009). Structure-activity relationship studies of fostriecin, cytostatin, and key analogs, with PP1, PP2A, PP5, and (β12-β13)-chimeras (PP1/PP2A and PP5/PP2A), provide further insight into the inhibitory actions of fostriecin family inhibitors. Journal of Pharmacology and Experimental Therapeutics, 331(1), 45-53. DOI: 10.1124/jpet.109.155630 View Source
